3-Cyclopropylcyclopentane-1-carboxylic acid
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Overview
Description
3-Cyclopropylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a cyclopentane ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocarboxylation of Cyclopentene: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate.
Hydrolysis of Cyclopropyl Cyanide: Cyclopropyl cyanide can be hydrolyzed to produce 3-Cyclopropylcyclopentane-1-carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs the hydrocarboxylation method due to its efficiency and scalability. The use of palladium catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, borane-tetrahydrofuran complex.
Catalysts: Palladium, platinum.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones and aldehydes.
Reduction: Formation of cyclopropyl alcohols and aldehydes.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
3-Cyclopropylcyclopentane-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropanecarboxylic acid: Contains a cyclopropyl group but lacks the cyclopentane ring.
Cyclohexanecarboxylic acid: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
3-Cyclopropylcyclopentane-1-carboxylic acid is unique due to the presence of both a cyclopropyl group and a cyclopentane ring, which confer distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-cyclopropylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-3-7(5-8)6-1-2-6/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDPYBJZUMZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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